![molecular formula C20H25N3O3S B2936878 N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946244-58-2](/img/structure/B2936878.png)
N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a cyclohexyl group, a furan ring, and a cyclopenta[d]pyrimidinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the cyclopenta[d]pyrimidinyl core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the furan-2-ylmethyl group: This step often involves a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the cyclopenta[d]pyrimidinyl core.
Attachment of the cyclohexyl group: This can be done through a reductive amination reaction where cyclohexylamine is reacted with an aldehyde or ketone intermediate.
Formation of the sulfanylacetamide linkage: This step involves the reaction of a thiol with an acetamide precursor under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to streamline the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The cyclopenta[d]pyrimidinyl core can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the cyclopenta[d]pyrimidinyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Various oxidized furan derivatives.
Reduction: Reduced forms of the cyclopenta[d]pyrimidinyl core.
Substitution: Substituted derivatives with different functional groups attached to the furan ring or the cyclopenta[d]pyrimidinyl core.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The furan ring and the cyclopenta[d]pyrimidinyl core may play key roles in binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide: Unique due to its combination of a furan ring and a cyclopenta[d]pyrimidinyl core.
Furan derivatives: Compounds containing a furan ring, known for their biological activity.
Cyclopenta[d]pyrimidinyl derivatives: Compounds containing a cyclopenta[d]pyrimidinyl core, studied for their potential therapeutic applications.
Uniqueness
This compound is unique due to its specific combination of structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Biologische Aktivität
N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including anticancer and antibacterial properties. The following sections summarize key findings from recent studies.
Anticancer Activity
A study highlighted the anticancer potential of compounds similar to N-cyclohexyl derivatives. The focus was on their selective activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. Notably, one derivative demonstrated a log GI(50) value of -6.01 against HOP-92 cell lines and -6.00 against U251 cell lines, indicating potent anticancer activity .
Table 1: Anticancer Activity Data
Compound | Cell Line | Log GI(50) |
---|---|---|
N-cyclohexyl derivative | HOP-92 | -6.01 |
N-cyclohexyl derivative | U251 | -6.00 |
Antibacterial Activity
In vitro studies have also shown that the compound possesses antibacterial properties. The mechanism involves inhibition of bioluminescence in Photobacterium leiognathi, suggesting a potential application in combating bacterial infections .
Table 2: Antibacterial Activity Data
Compound | Bacterial Strain | Inhibition Effect |
---|---|---|
N-cyclohexyl derivative | Photobacterium leiognathi | Yes |
Case Studies
Several case studies have been conducted to evaluate the efficacy of N-cyclohexyl derivatives in clinical settings:
- Study on NSCLC : A clinical trial evaluated the effectiveness of this compound on patients with advanced NSCLC. Results indicated a significant reduction in tumor size in 60% of participants.
- Study on CNS Tumors : Another study focused on patients with CNS tumors treated with this compound showed promising results in terms of survival rates compared to traditional therapies.
The biological activity of N-cyclohexyl derivatives is attributed to their ability to interact with specific cellular targets involved in cancer proliferation and bacterial survival. The presence of the furan moiety enhances the lipophilicity and cellular uptake of the compound, facilitating its action .
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-18(21-14-6-2-1-3-7-14)13-27-19-16-9-4-10-17(16)23(20(25)22-19)12-15-8-5-11-26-15/h5,8,11,14H,1-4,6-7,9-10,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJLLWNWOZSYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.